molecular formula C7H7ClN2O2 B8004698 2-Amino-1,3-benzoxazol-4-OL hydrochloride

2-Amino-1,3-benzoxazol-4-OL hydrochloride

Cat. No.: B8004698
M. Wt: 186.59 g/mol
InChI Key: UIZXYGBHMMIHQG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-1,3-benzoxazol-4-OL hydrochloride typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with aldehydes or ketones under various conditions. For instance, the reaction can be carried out in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Amino-1,3-benzoxazol-4-OL hydrochloride undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Amino-1,3-benzoxazol-4-OL hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1,3-benzoxazol-4-OL hydrochloride involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The anticancer activity is believed to involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

2-Amino-1,3-benzoxazol-4-OL hydrochloride can be compared with other benzoxazole derivatives such as:

Properties

IUPAC Name

2-amino-1,3-benzoxazol-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2.ClH/c8-7-9-6-4(10)2-1-3-5(6)11-7;/h1-3,10H,(H2,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZXYGBHMMIHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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